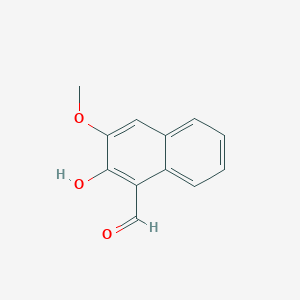
2-Hydroxy-3-methoxynaphthalene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-methoxynaphthalene-1-carbaldehyde is an organic compound with the molecular formula C12H10O3 and a molecular weight of 202.21 g/mol . It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the second position, a methoxy group at the third position, and an aldehyde group at the first position on the naphthalene ring . This compound is used in various chemical syntheses and has applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-methoxynaphthalene-1-carbaldehyde can be achieved through several methods. One common route involves the formylation of 2-hydroxy-3-methoxynaphthalene using a Vilsmeier-Haack reaction . This reaction typically employs phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-methoxynaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Hydroxy-3-methoxynaphthalene-1-carboxylic acid.
Reduction: 2-Hydroxy-3-methoxynaphthalene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3-methoxynaphthalene-1-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-methoxynaphthalene-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . The hydroxyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-1-naphthaldehyde
- 3-Methoxy-2-naphthaldehyde
- 1-Hydroxy-2-methoxynaphthalene
Uniqueness
2-Hydroxy-3-methoxynaphthalene-1-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity .
Biological Activity
2-Hydroxy-3-methoxynaphthalene-1-carbaldehyde, also known as 2-Hydroxy-3-methoxy-1-naphthaldehyde, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a naphthalene backbone with hydroxyl (-OH) and methoxy (-OCH₃) functional groups, contributing to its chemical reactivity and biological properties. The molecular formula is C₁₁H₁₂O₃, with a molecular weight of 192.21 g/mol.
Sirtuin Inhibition
One of the primary mechanisms through which this compound exerts its biological effects is via the inhibition of sirtuins, a family of NAD+-dependent deacetylases involved in various cellular processes including aging, transcription regulation, and apoptosis. Research indicates that this compound demonstrates selective inhibition towards sirtuin isoforms SIRT1 and SIRT2, which are implicated in cancer progression and metabolic regulation.
Table 1: Sirtuin Inhibition Profile of this compound
| Compound | SIRT1 IC₅₀ (μM) | SIRT2 IC₅₀ (μM) | SIRT3 IC₅₀ (μM) |
|---|---|---|---|
| This compound | 54 | 46 | >200 |
This data suggests that the compound has a preferential inhibitory effect on SIRT2 compared to SIRT1 and SIRT3, which may enhance its therapeutic potential in treating cancers where SIRT2 is overexpressed .
Cytotoxicity Studies
Cytotoxicity assays have been performed using various cancer cell lines to evaluate the effectiveness of this compound. The compound exhibited significant antiproliferative activity across multiple cell lines.
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC₅₀ (μM) |
|---|---|
| NCI-H460 | 32 |
| HeLa | 26 |
| MCF7 | 21 |
| Namalwa | 40 |
The results indicate that the compound effectively reduces cell viability in these cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A study assessed its efficacy against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) values were comparable to conventional antibiotics, indicating its potential as an antimicrobial agent.
Table 3: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 6.85 |
| Escherichia coli | 12.0 |
| Mycobacterium tuberculosis | 6.86 |
These findings highlight the compound's dual role as both an anticancer and antimicrobial agent .
Mechanistic Insights
Further mechanistic studies revealed that the cytotoxic effects of the compound are mediated through apoptosis induction in cancer cells. Flow cytometry analysis indicated an increase in annexin V-positive cells upon treatment, confirming that the compound triggers apoptotic pathways.
Properties
Molecular Formula |
C12H10O3 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-hydroxy-3-methoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H10O3/c1-15-11-6-8-4-2-3-5-9(8)10(7-13)12(11)14/h2-7,14H,1H3 |
InChI Key |
JHQLIHCBBWWVDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=C1O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















